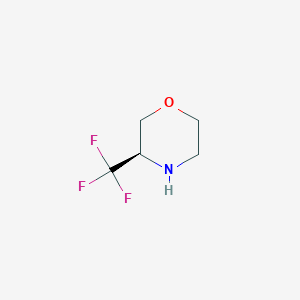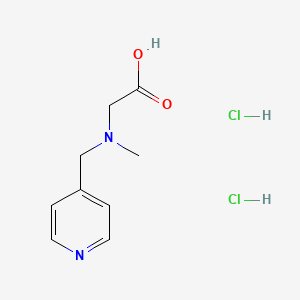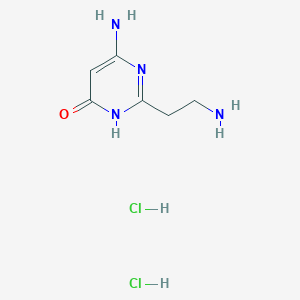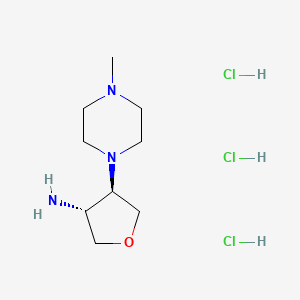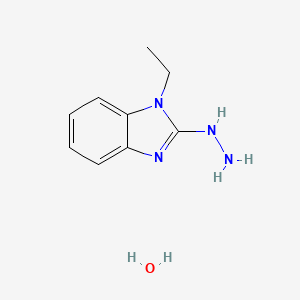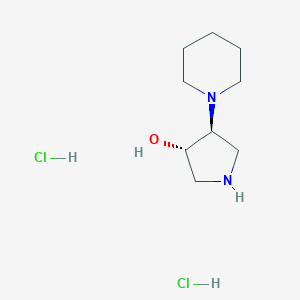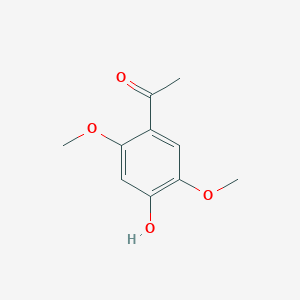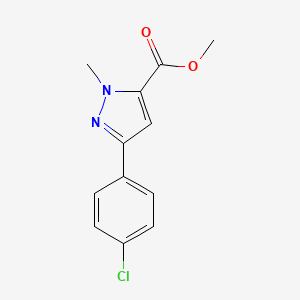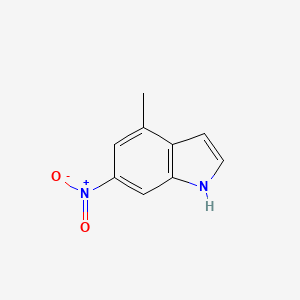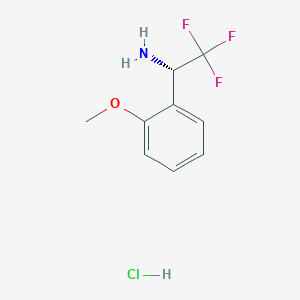![molecular formula C20H21NO3S B3101346 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone CAS No. 1391194-45-8](/img/structure/B3101346.png)
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone
描述
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone is an intriguing compound with a multifaceted profile
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone typically involves multi-step organic synthesis procedures. A common synthetic route might start with the preparation of the thienopyridine core, followed by introducing the acetyloxy group and then forming the cyclopropyl and phenylethanone moieties under controlled conditions. Key steps could include:
Cyclization Reactions: Formation of the thienopyridine ring system.
Acylation Reactions: Introduction of the acetyloxy group.
Coupling Reactions: Attachment of the cyclopropyl and phenylethanone groups.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for scale and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process, ensuring high yield and purity.
化学反应分析
Types of Reactions
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone undergoes various chemical reactions such as:
Oxidation: Conversion to corresponding ketones or acids.
Reduction: Formation of alcohols or amines.
Substitution: Reactions with nucleophiles or electrophiles leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with palladium catalyst.
Substitution: Conditions involving bases or acids, depending on the type of substitution desired.
Major Products Formed
The major products formed from these reactions include substituted thienopyridines, acetyloxy derivatives, and various cyclopropyl-functionalized compounds.
科学研究应用
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone has a wide range of applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: Interaction with enzymes, receptors, and DNA.
Pathways Involved: Modulation of signaling pathways such as kinase cascades and oxidative stress response mechanisms.
Bioavailability and Metabolism: Factors influencing its distribution and breakdown in biological systems.
相似化合物的比较
Uniqueness
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone stands out due to its combined structural features, which allow it to interact with a variety of biological targets and undergo diverse chemical reactions.
Similar Compounds
Thienopyridines: Compounds with similar core structures, but different substituents.
Cyclopropylketones: Molecules containing the cyclopropyl and ketone functionalities.
Phenylethanones: Structures with the phenylethanone moiety but different additional functional groups.
By offering such a unique structural motif, it allows researchers to explore new avenues in drug development and synthetic chemistry
属性
IUPAC Name |
[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14/h2-6,11,15,19H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKDRZXNRYIANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-45-8 | |
| Record name | Desfluoro prasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUORO PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLW376E1NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B3101266.png)
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3101272.png)
